molecular formula C12H11F3O4 B2817244 Methyl 2-hydroxy-4-oxo-4-phenyl-2-(trifluoromethyl)butanoate CAS No. 126402-01-5

Methyl 2-hydroxy-4-oxo-4-phenyl-2-(trifluoromethyl)butanoate

Cat. No.: B2817244
CAS No.: 126402-01-5
M. Wt: 276.211
InChI Key: JAPSHNKZJDVTJI-UHFFFAOYSA-N
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Description

Methyl 2-hydroxy-4-oxo-4-phenyl-2-(trifluoromethyl)butanoate is a chemical compound with the molecular formula C12H11F3O4 and a molecular weight of 276.21 g/mol . This compound is known for its unique structure, which includes a trifluoromethyl group, a phenyl ring, and a butanoate ester. It is used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

The synthesis of Methyl 2-hydroxy-4-oxo-4-phenyl-2-(trifluoromethyl)butanoate typically involves the reaction of appropriate starting materials under specific conditions. One common synthetic route involves the condensation of a trifluoromethyl ketone with a phenylacetic acid derivative, followed by esterification with methanol . The reaction conditions often require the use of catalysts and controlled temperatures to ensure high yields and purity. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to enhance efficiency and consistency .

Chemical Reactions Analysis

Methyl 2-hydroxy-4-oxo-4-phenyl-2-(trifluoromethyl)butanoate undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Methyl 2-hydroxy-4-oxo-4-phenyl-2-(trifluoromethyl)butanoate is utilized in various scientific research fields:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Researchers use this compound to investigate its effects on biological systems, including its potential as a biochemical probe.

    Medicine: It is explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: This compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 2-hydroxy-4-oxo-4-phenyl-2-(trifluoromethyl)butanoate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Methyl 2-hydroxy-4-oxo-4-phenyl-2-(trifluoromethyl)butanoate can be compared with other similar compounds, such as:

These comparisons highlight the unique features of this compound, such as its enhanced lipophilicity and reactivity due to the trifluoromethyl group .

Properties

IUPAC Name

methyl 2-hydroxy-4-oxo-4-phenyl-2-(trifluoromethyl)butanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11F3O4/c1-19-10(17)11(18,12(13,14)15)7-9(16)8-5-3-2-4-6-8/h2-6,18H,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAPSHNKZJDVTJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CC(=O)C1=CC=CC=C1)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11F3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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